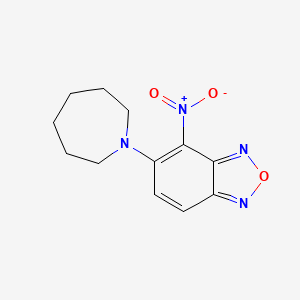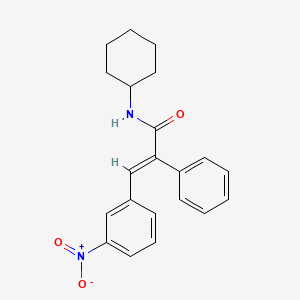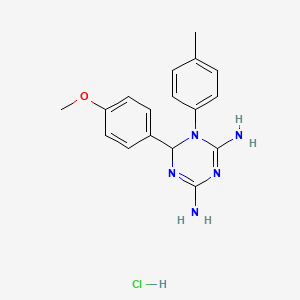
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Clomipramine, is a tricyclic antidepressant drug. It is primarily used to treat obsessive-compulsive disorder (OCD) in humans and animals. Clomipramine has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. It also has a weak affinity for dopamine receptors. The inhibition of serotonin and norepinephrine reuptake leads to an increase in their concentration in the synaptic cleft, which results in an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that regulates gene expression in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments to investigate its effects. However, one limitation is that it has a relatively low selectivity for the serotonin and norepinephrine transporters, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is investigating its effects on neuroplasticity and neuronal regeneration. Another area of interest is investigating its effects on the gut microbiome, as there is growing evidence that the gut microbiome plays a crucial role in mental health. Additionally, there is a need for more research on the long-term effects of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, as well as its effects on different populations, such as children and the elderly.
Conclusion
In conclusion, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a tricyclic antidepressant drug that is primarily used to treat OCD. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including investigating its effects on neuroplasticity, the gut microbiome, and different populations.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 3-chlorophenol with 1-methyl-4-piperidone in the presence of a base to form 3-chloro-N-methyl-4-piperidone. This intermediate is then reacted with 2-chloropropanoyl chloride to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been used in various scientific research studies to investigate its efficacy in treating OCD and other related disorders. Studies have shown that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is effective in reducing the symptoms of OCD, including obsessions and compulsions. It has also been used in the treatment of depression, panic disorder, and phobias.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(20-14-5-3-4-12(16)10-14)15(19)17-13-6-8-18(2)9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLYUIEGJHINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)


![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)

![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)
